Cas no 34291-02-6 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-)
![D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- structure](https://nl.kuujia.com/scimg/cas/34291-02-6x500.png)
34291-02-6 structure
Productnaam:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S)-4-Amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2,6-diamino-2,6-dide oxy-α-D-glucopyranosyl)oxy]-2-hydroxy-3-(β-D-xylofuranosyloxy)cyc lohexyl]-2-hydroxybutanamide
- Butirosin A
- 3-BUTENYLMETHYLDICHLOROSILANE
- 5)]-N1-[(2S)-4-amino-2-hydro
- 5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- AG-E-09240
- butenylmethyldichlorosilane
- Butirosin B
- CTK4D0226
- Silane,3-buten-1-yldichloromethyl-
- Silane,3-butenyldichloromethyl- (8CI,9CI)
- CHEBI:65112
- (2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
- D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
- UNII-285798GUS5
- SCHEMBL456140
- (S)-4-amino-N-((1R,2S,3R,4R,5S)-5-amino-4-((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxytetrahydro-2H-pyran-2-yloxy)-3-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yloxy)-2-hydroxycyclohexyl)-2-hydroxybutanamide
- D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(.BETA.-D-XYLOFURANOSYL-(1->5))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-
- 34291-02-6
- (2s)-4-Amino-N-[(1r,2s,3r,4r,5s)-5-Amino-4-[(2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl)oxy]-2-Hydroxy-3-(Beta-D-Xylofuranosyloxy)cyclohexyl]-2-Hydroxybutanamide
- C17585
- NS00011547
- Ambutyrosin A
- Q27133659
- BUTIROSIN A [MI]
- B31
- XEQLFNPSYWZPOW-SVRMBHBBSA-N
- CHEMBL428032
- Ambuyrosin A
- DTXSID801336430
- 285798GUS5
- Butyrosin A
- 4-amino-n-{5-amino-4-[(2,6-diamino-2,6-dideoxyhexopyranosyl)oxy]-2-hydroxy-3-(pentofuranosyloxy)cyclohexyl}-2-hydroxybutanamide
- Butirosin
- FT-0770477
- DTXSID40860625
- SCHEMBL19944113
- D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
-
- Inchi: InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1
- InChI-sleutel: XEQLFNPSYWZPOW-HBYCGHPUSA-N
- LACHT: NCC[C@@H](C(N[C@@H]1C[C@H](N)[C@@H](O[C@H]2O[C@H](CN)[C@@H](O)[C@H](O)[C@H]2N)[C@H](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2O)[C@H]1O)=O)O
Berekende eigenschappen
- Exacte massa: 555.27517176g/mol
- Monoisotopische massa: 555.27517176g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 12
- Aantal waterstofbondacceptatoren: 16
- Zware atoomtelling: 38
- Aantal draaibare bindingen: 10
- Complexiteit: 772
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 15
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal tautomers: 2
- Topologisch pooloppervlak: 312
- XLogP3: -7.3
- Oppervlakte lading: 0
Experimentele eigenschappen
- Kleur/vorm: solid
- Dichtheid: 1.3764 (rough estimate)
- Kookpunt: 624.91°C (rough estimate)
- Brekindex: 1.7500 (estimate)
- pka: pKa (water): 5.6, 7.3, 8.7, 9.8(at 25℃)
- Specifieke rotatie: D25 +26° (c = 1.46 in water)
- Oplosbaarheid: Not determined
D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: 61-20/21/22
- Veiligheidsinstructies: 53-22-36/37/39-45
- RTECS:WK2302000
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R61
D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy- Gerelateerde literatuur
-
Kenward Vong,Karine Auclair Med. Chem. Commun. 2012 3 397
-
Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189
-
3. Drug-target networks in aminoglycoside resistance: hierarchy of priority in structural drug designValjean R. Bacot-Davis,Angelia V. Bassenden,Albert M. Berghuis Med. Chem. Commun. 2016 7 103
-
Nicholas M. Llewellyn,Jonathan B. Spencer Nat. Prod. Rep. 2006 23 864
-
Fanglu Huang,Stephen F. Haydock,Tatiana Mironenko,Dieter Spiteller,Yanyan Li,Jonathan B. Spencer Org. Biomol. Chem. 2005 3 1410
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Aminosuikers
- Oplosmiddelen en organische chemicaliën organische verbindingEN organische zuurstofverbindingen Organische zuurstofverbindingen Koolhydraten en koolhydraatconjugaaten Aminosuikers
34291-02-6 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)-O-[b-D-xylofuranosyl-(1®5)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-) Gerelateerde producten
- 37517-28-5(Amikacin)
- 13007-32-4(Lacto-N-neotetraose)
- 1965310-30-8(cis-2-Tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid)
- 1807406-36-5(5-(1-Chloro-2-oxopropyl)-2-(cyanomethyl)cinnamic acid)
- 374553-30-7(2-(1-bromoethyl)-1,3-oxazole)
- 938378-68-8(6,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile)
- 439111-56-5(4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide)
- 1070269-49-6(4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonyl}morpholine)
- 1865622-92-9(N4,N4-Dibenzylpyrimidine-2,4-diamine)
- 2172241-02-8(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-2-methylpentanoic acid)
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
CN Leverancier
Reagentie

PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk
